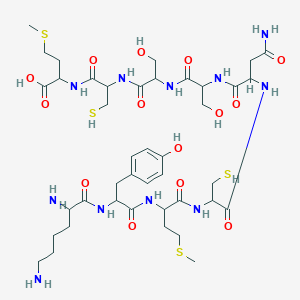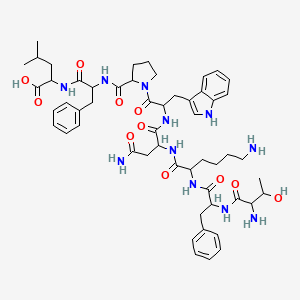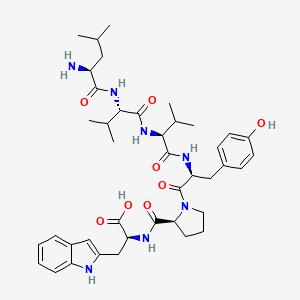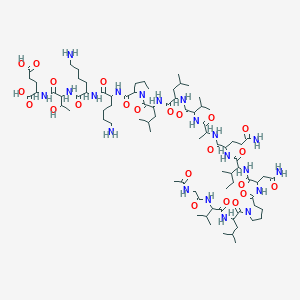
(2R,(beta)S)-GC376
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,βS)-GC376 is the impurity of GC376; GC376 is a 3CLpro inhibitor.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
(2R,(beta)S)-GC376 has been studied in the context of Alzheimer's disease. Research on beta-amyloid fibrils associated with Alzheimer's disease utilized this compound to investigate the internal and external quaternary contacts within these fibrils. Solid-state nuclear magnetic resonance (NMR) measurements were key in this study, providing insights into the structural organization of beta-amyloid peptides, which are crucial in the understanding and potential treatment of Alzheimer's disease (Petkova, Yau, & Tycko, 2006).
Immunology and Cell Signaling
In immunology, this compound has been employed to study the human granulocyte-macrophage colony-stimulating factor receptor (GMR). This involved characterizing the intracellular domain of the GMR alpha subunit and its role in signaling pathways. The research provided insights into how GMR alpha influences the activation of the JAK/STAT pathway and protein stabilization (Doyle & Gasson, 1998).
COVID-19 Research
This compound has shown significant potential in COVID-19 research. It was identified as an effective inhibitor of the main protease of SARS-CoV-2, crucial for viral replication. Studies demonstrated that this compound could inhibit virus replication in cell culture, presenting it as a promising candidate for COVID-19 treatment. These findings have implications for developing effective therapies against COVID-19 and related coronavirus infections (Vuong et al., 2020), (Fu et al., 2020).
Cancer Research
This compound has also been utilized in cancer research, particularly in studying GC-rich gene fragments implicated in tumorigenesis. The research explored the use of additives like DMSO and betaine in the assembly and amplification of these gene fragments, which are challenging due to secondary structure formation and mispriming. This research aids in understanding and targeting specific genes associated with cancer (Jensen, Fukushima, & Davis, 2010).
Chromosome Studies
In chromosome studies, this compound played a role in the Chromosome Conformation Capture (3C) methodology, particularly in the 3C-Carbon Copy (5C) approach. This technique is crucial for identifying physical interactions between genetic elements and understanding gene regulation and chromosome structure (Dostie et al., 2006).
Eigenschaften
Molekularformel |
C₂₁H₃₀N₃NaO₈S |
|---|---|
Molekulargewicht |
507.53 |
IUPAC-Name |
sodium;(2R)-1-hydroxy-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-(2-oxopyrrolidin-3-yl)propane-1-sulfonate |
InChI |
InChI=1S/C21H31N3O8S.Na/c1-13(2)10-16(24-21(28)32-12-14-6-4-3-5-7-14)19(26)23-17(20(27)33(29,30)31)11-15-8-9-22-18(15)25;/h3-7,13,15-17,20,27H,8-12H2,1-2H3,(H,22,25)(H,23,26)(H,24,28)(H,29,30,31);/q;+1/p-1/t15?,16-,17+,20?;/m0./s1 |
InChI-Schlüssel |
BSPJDKCMFIPBAW-KFITZLAOSA-M |
SMILES |
CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2=CC=CC=C2.[Na+] |
Synonyme |
(2R,(beta)S)-GC376 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)






![Cytochrome P450 CYP1B1 (190-198) [Homo sapiens]](/img/structure/B1150344.png)




![methyl (3S)-5-fluoro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B1150350.png)